molecular formula C25H25N3O3 B2916176 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea CAS No. 1203387-62-5

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2916176
CAS No.: 1203387-62-5
M. Wt: 415.493
InChI Key: JMIFHGHEZQEAPR-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation to introduce the benzoyl group at the desired position.

    Formation of the Urea Linkage: The final step involves the reaction of the benzoylated tetrahydroquinoline with an isocyanate derivative of 2-ethoxyphenyl to form the urea linkage.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of quinoline derivatives with altered oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethoxyphenyl groups. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Chemical Biology: It is used as a probe to study biological processes and pathways. Its unique structure allows for the exploration of its binding affinities and mechanisms of action in various biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: This compound lacks the ethoxy group, which may affect its biological activity and binding affinity.

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea: The presence of a methoxy group instead of an ethoxy group can lead to differences in chemical reactivity and biological properties.

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-ethoxyphenyl)urea: The position of the ethoxy group on the phenyl ring can influence the compound’s overall properties and interactions.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-14-15-22-19(17-20)11-8-16-28(22)24(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFHGHEZQEAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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